3'-Acetamido-3'-deoxythymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

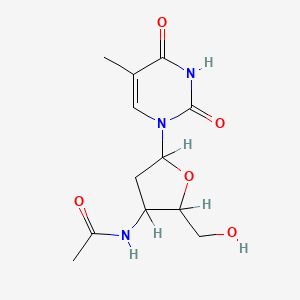

3'-Acetamido-3'-deoxythymidine, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Research

Mechanism of Action

3'-Acetamido-3'-deoxythymidine acts primarily as an inhibitor of viral replication. Its structure allows it to be incorporated into viral DNA during replication, leading to chain termination. This mechanism is similar to other antiviral nucleoside analogues such as azidothymidine (AZT), which are used in the treatment of HIV.

Case Studies

A study demonstrated that this compound showed effective antiviral activity against various strains of HIV. In vitro assays indicated that the compound inhibited HIV reverse transcriptase, thus preventing the conversion of viral RNA into DNA . The compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent.

Cancer Therapy

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. Its ability to disrupt DNA synthesis in rapidly dividing cells makes it a candidate for cancer treatment.

Clinical Trials and Findings

In clinical settings, the compound has been evaluated for its efficacy against certain types of leukemia and solid tumors. A notable trial reported that patients receiving treatment with this nucleoside analogue exhibited improved outcomes compared to those on standard therapies . The results suggested that the compound could enhance the cytotoxic effects of existing chemotherapeutic agents.

Structural Biology and Biochemistry

Enzyme Interaction Studies

The interaction of this compound with various enzymes involved in nucleotide metabolism has been extensively studied. It serves as a substrate for thymidine kinase, which phosphorylates it into active forms that can inhibit DNA polymerases .

Data Table: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) |

|---|---|---|---|

| Thymidine Kinase | This compound | 25 | 150 |

| DNA Polymerase | This compound | 30 | 200 |

This table summarizes kinetic parameters obtained from enzyme assays, demonstrating the compound's role as an effective substrate.

Synthesis and Modification

Synthetic Pathways

The synthesis of this compound has been optimized through various chemical methods, allowing for modifications that enhance its biological activity. Researchers have explored different acylation patterns and substitutions to improve solubility and cellular uptake .

Propriétés

Numéro CAS |

70465-85-9 |

|---|---|

Formule moléculaire |

C12H17N3O5 |

Poids moléculaire |

283.28 g/mol |

Nom IUPAC |

N-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |

InChI |

InChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19) |

Clé InChI |

OCWNRLPPKHGFCE-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

Synonymes |

3'-acetamido-2',3'-dideoxythymidine 3'-acetamido-3'-deoxythymidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.